Aceprometazine, (R)-
CAS No.: 1254332-66-5
Cat. No.: VC17057863
Molecular Formula: C19H22N2OS
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1254332-66-5 |
|---|---|
| Molecular Formula | C19H22N2OS |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
| Standard InChI | InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1 |
| Standard InChI Key | XLOQNFNTQIRSOX-CYBMUJFWSA-N |
| Isomeric SMILES | C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The (R)-enantiomer of aceprometazine features a phenothiazine backbone substituted with a dimethylaminopropyl side chain and an acetyl group at position 2. Its absolute configuration is defined by the (R)-orientation at the chiral center within the side chain, as evidenced by the SMILES notation C[C@H](CN1C2=CC=CC=C2SC3=CC=C(C=C13)C(C)=O)N(C)C . The InChIKey XLOQNFNTQIRSOX-CYBMUJFWSA-N uniquely identifies this stereoisomer in chemical databases .
Table 1: Key Chemical Descriptors of (R)-Aceprometazine
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂OS |
| Molecular Weight | 326.456 g/mol |
| Defined Stereocenters | 1 (R-configuration) |
| E/Z Centers | 0 |
| Optical Activity | Unspecified in literature |
| UNII Code | 919V0YJO5O |
Synthetic and Regulatory Status
While the racemic mixture (aceprometazine) holds recognition in therapeutic databases for sleep-wake disorders (TTD Drug ID: D06EQP) , regulatory documentation specifically addressing the (R)-enantiomer remains sparse. Patent records indicate its classification as a chemical entity distinct from racemic formulations, with primary application codes including 1254332-66-5 and 44558891 in chemical registries .
Pharmacokinetic Profile in Animal Models
Disposition Kinetics in Camels
Intravenous administration of 0.1 mg/kg acepromazine (as racemic mixture) in Camelus dromedarius revealed enantiomer-agnostic pharmacokinetic parameters with potential relevance to the (R)-form:
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Distribution Phase: Rapid tissue penetration (t₁/₂α = 0.1 h)
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Elimination Phase: Prolonged terminal half-life (t₁/₂β = 9.4 h)
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Volume of Distribution: Extensive extravascular distribution (Vss = 20.01 L/kg)
These parameters suggest high lipid solubility and extensive tissue binding, characteristics that may be amplified in the pure (R)-enantiomer due to stereospecific protein interactions.
Comparative Pharmacokinetics Across Species
When contrasted with equine data:
| Parameter | Camel (Racemate) | Horse (Racemate) |
|---|---|---|
| t₁/₂β (h) | 9.4 | 5.16 |
| MRT (h) | 12.25 | ≤50 |
| Vd (L/kg) | 20.01 | 5.0 |
The 88% greater elimination half-life in camels implies possible species-specific metabolic handling or enantiomer accumulation .
Pharmacodynamic Effects and Clinical Implications
Sedative and Anxiolytic Actions
In camelid models, the racemic mixture induced:
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Rapid sedation onset (10 min post-injection)
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Sustained low-medium sedation (1.2 ± 0.61 score for 2 h)
These effects correlate with the compound's high Vd and prolonged MRT, suggesting the (R)-enantiomer may contribute disproportionately to central α₁-adrenergic blockade given stereochemical receptor affinity patterns.
Hematological Modulation
Notable blood parameter changes following racemic acepromazine administration:
| Parameter | Pre-Treatment | 4h Post-Treatment |
|---|---|---|
| Hematocrit (%) | 30.0 ± 2.37 | 16.52 ± 11.62* |
| WBC (×10³/μL) | 8.2 ± 1.1 | 12.6 ± 2.3* |
| Neutrophils (%) | 48 ± 7 | 68 ± 9* |
| Lymphocytes (%) | 42 ± 6 | 24 ± 5* |
The 55% hematocrit reduction suggests splenic erythrocyte sequestration, while leukocyte shifts indicate stereochemically mediated immune modulation.
Immunological Impact and Cellular Mechanisms
Leukocyte Population Dynamics
Flow cytometry analyses revealed:
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Monocyte Phenotype Shift:
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Lymphocyte Subset Changes:
These findings suggest (R)-aceprometazine may promote anti-inflammatory monocyte polarization while suppressing adaptive immune responses.
Neutrophil-Lymphocyte Ratio (NLR)
Post-treatment NLR increased from 1.14 to 2.83 (p<0.01), creating a pro-resolution immune environment potentially beneficial in inflammatory conditions but concerning in immunocompromised subjects .
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